5-Amino-1-(3,4-dimethylphenyl)-1H-pyrazole-4-carbonitrile
Overview
Description
5-Amino-1-(3,4-dimethylphenyl)pyrazole-4-carbonitrile belongs to a family of 5-aminopyrazole derivatives, which are bioactive agents . They find a wide range of applications in the pharmaceutical and agrochemical industries .
Synthesis Analysis
The synthesis of 5-Amino-1-(3,4-dimethylphenyl)pyrazole-4-carbonitrile involves reactions of 5-amino-1-phenyl-1H-pyrazole derivatives with N-substituted isatins . The reaction of N-substituted isatins with 5-amino-1-phenyl-1H-pyrazole-4-carboxamide in refluxing methanol in the presence of excess sodium methoxide led to cyclocondensation . An analogous reaction with 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile was a cascade process that involved the formation of intermediates and led to N-R-2-[4-(methoxy)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl]anilines .Molecular Structure Analysis
The molecular structure of 5-Amino-1-(3,4-dimethylphenyl)pyrazole-4-carbonitrile is C12H12N4 with an average mass of 212.251 Da and a monoisotopic mass of 212.106201 Da .Chemical Reactions Analysis
5-Amino-pyrazoles have proven to be a class of fascinating and privileged organic tools for the construction of diverse heterocyclic or fused heterocyclic scaffolds . They are versatile synthetic building blocks in the synthesis of remarkable organic molecules with an emphasis on versatile functionalities . The compounds synthesized via a wide variety of approaches include conventional reactions, one-pot multi-component reactions, cyclocondensation, cascade/tandem protocols, and coupling reactions .Future Directions
The future directions for research on 5-Amino-1-(3,4-dimethylphenyl)pyrazole-4-carbonitrile and similar compounds are likely to focus on their potential applications in medicinal chemistry. Given their wide range of applications in the pharmaceutical and agrochemical industries , and their potential as useful ligands for various receptors or enzymes , these compounds are of great interest for further study. The development of new methods for the synthesis of these compounds, as well as the exploration of their biological properties, will be important areas of future research .
Mechanism of Action
Target of Action
Similar compounds, such as pyrazolo[3,4-b]pyridine derivatives, have been found to interact with a wide range of targets, including the corticotropin growth factor receptor and cholecystokinin hormones .
Mode of Action
For instance, some pyrazolo[3,4-b]pyridine derivatives have been found to act as inhibitors of Janus kinase, cyclin-dependent kinase, phosphodiesterase I, and sphingosine-1-phosphate receptor 2 .
Biochemical Pathways
Similar compounds have been found to influence a variety of pathways, leading to antiviral, antiproliferative, and anti-inflammatory effects .
Result of Action
Similar compounds have shown a wide range of pharmacological properties, including antiviral, antiproliferative, and anti-inflammatory effects .
Properties
IUPAC Name |
5-amino-1-(3,4-dimethylphenyl)pyrazole-4-carbonitrile | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4/c1-8-3-4-11(5-9(8)2)16-12(14)10(6-13)7-15-16/h3-5,7H,14H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVUVHYIUSUFXGH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=C(C=N2)C#N)N)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.